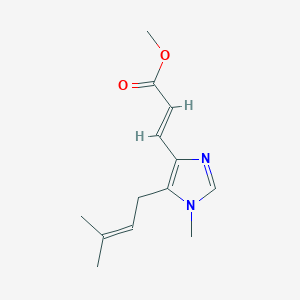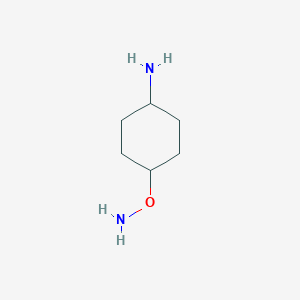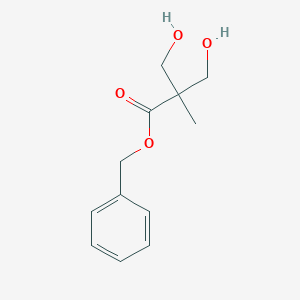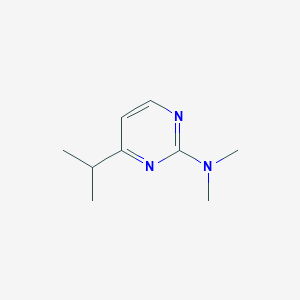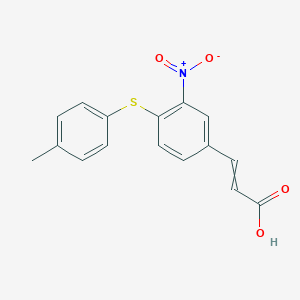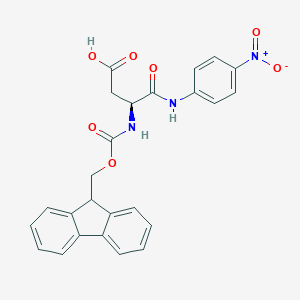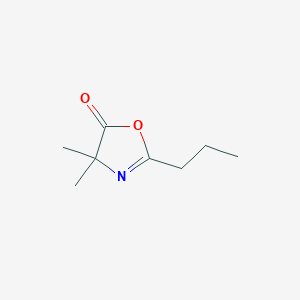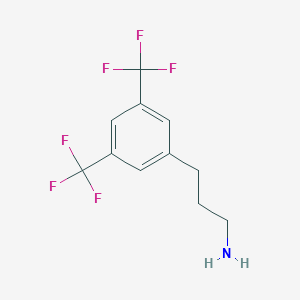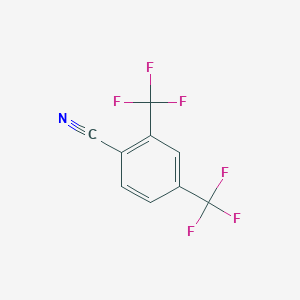
2-Fluoro-5-methoxy-3,4-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methoxy-3,4-dimethylphenol (FMMDP) is a synthetic compound that has gained attention in scientific research due to its potential use in the development of novel drugs. FMMDP is a phenolic compound that has been synthesized using various methods, including the use of Friedel-Crafts acylation and alkylation reactions.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-methoxy-3,4-dimethylphenol is not fully understood. However, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-Fluoro-5-methoxy-3,4-dimethylphenol has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antioxidant and anti-inflammatory effects. In addition, 2-Fluoro-5-methoxy-3,4-dimethylphenol has been found to inhibit the activity of enzymes involved in the development of cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-5-methoxy-3,4-dimethylphenol has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf-life. However, there are some limitations to its use in lab experiments. 2-Fluoro-5-methoxy-3,4-dimethylphenol is not water-soluble, which can make it difficult to use in aqueous solutions. It is also toxic in high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Fluoro-5-methoxy-3,4-dimethylphenol. One area of research is the development of novel drugs based on 2-Fluoro-5-methoxy-3,4-dimethylphenol. Another area of research is the study of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Furthermore, the mechanism of action of 2-Fluoro-5-methoxy-3,4-dimethylphenol needs to be further elucidated to fully understand its potential therapeutic properties.
Métodos De Síntesis
2-Fluoro-5-methoxy-3,4-dimethylphenol can be synthesized using various methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of 2-fluoro-5-methoxy-3,4-dimethylbenzene with acetyl chloride in the presence of a catalyst such as aluminum chloride. Another method is the alkylation reaction, which involves the reaction of 2-fluoro-5-methoxy-3,4-dimethylphenol with an alkyl halide in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
2-Fluoro-5-methoxy-3,4-dimethylphenol has been studied for its potential use in the development of novel drugs. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. 2-Fluoro-5-methoxy-3,4-dimethylphenol has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
182010-40-8 |
|---|---|
Nombre del producto |
2-Fluoro-5-methoxy-3,4-dimethylphenol |
Fórmula molecular |
C9H11FO2 |
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
2-fluoro-5-methoxy-3,4-dimethylphenol |
InChI |
InChI=1S/C9H11FO2/c1-5-6(2)9(10)7(11)4-8(5)12-3/h4,11H,1-3H3 |
Clave InChI |
JIIGCUYVHDMHLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1C)F)O)OC |
SMILES canónico |
CC1=C(C=C(C(=C1C)F)O)OC |
Sinónimos |
Phenol, 2-fluoro-5-methoxy-3,4-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



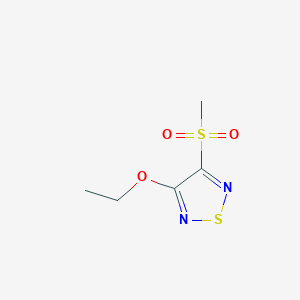
![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)
